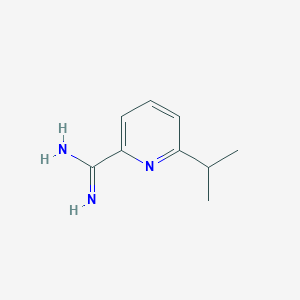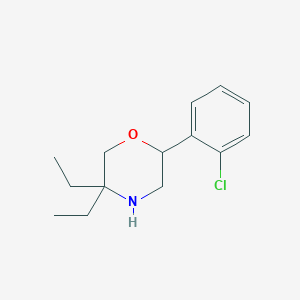
N'-Hydroxy-2-(indolin-1-yl)benzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Hydroxy-2-(indolin-1-yl)benzimidamide is an aromatic compound with the molecular formula C15H15N3O and a molecular weight of 253.3 g/mol . This compound is known for its unique structure, which includes an indole ring fused with a benzimidamide moiety. It is primarily used in research settings due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(indolin-1-yl)benzimidamide typically involves the reaction of indoline with benzimidamide under specific conditions. One common method includes the use of a hydroxylamine derivative to introduce the hydroxy group at the nitrogen atom of the benzimidamide . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions, and may require a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of N’-Hydroxy-2-(indolin-1-yl)benzimidamide on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
N’-Hydroxy-2-(indolin-1-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could produce amines or other reduced forms.
科学研究应用
N’-Hydroxy-2-(indolin-1-yl)benzimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of N’-Hydroxy-2-(indolin-1-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share structural similarities with N’-Hydroxy-2-(indolin-1-yl)benzimidamide and exhibit similar biological activities.
Benzimidazole derivatives: Compounds such as benzimidazole and its derivatives also share structural features and biological properties with N’-Hydroxy-2-(indolin-1-yl)benzimidamide.
Uniqueness
N’-Hydroxy-2-(indolin-1-yl)benzimidamide is unique due to its specific combination of an indole ring and a benzimidamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds.
属性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
2-(2,3-dihydroindol-1-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H15N3O/c16-15(17-19)12-6-2-4-8-14(12)18-10-9-11-5-1-3-7-13(11)18/h1-8,19H,9-10H2,(H2,16,17) |
InChI 键 |
FIDRXEYXYSDRKQ-UHFFFAOYSA-N |
手性 SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3/C(=N/O)/N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)
![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)
![5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)





![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)


![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)


